molecular formula C8H10N4O B11790901 3-(1-Ethyl-1H-pyrazol-3-yl)isoxazol-5-amine

3-(1-Ethyl-1H-pyrazol-3-yl)isoxazol-5-amine

Cat. No.: B11790901
M. Wt: 178.19 g/mol
InChI Key: OKWSIAXBMVAMSG-UHFFFAOYSA-N
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Description

3-(1-Ethyl-1H-pyrazol-3-yl)isoxazol-5-amine is a heterocyclic compound that features both pyrazole and isoxazole rings. These structures are known for their versatility in organic synthesis and medicinal chemistry. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Ethyl-1H-pyrazol-3-yl)isoxazol-5-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1-ethyl-3-pyrazolecarboxaldehyde with hydroxylamine to form the isoxazole ring. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethyl-1H-pyrazol-3-yl)isoxazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or alkoxides in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted pyrazole or isoxazole derivatives.

Scientific Research Applications

3-(1-Ethyl-1H-pyrazol-3-yl)isoxazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Ethyl-1H-pyrazol-3-yl)isoxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine
  • 3-(1-Propyl-1H-pyrazol-3-yl)isoxazol-5-amine
  • 3-(1-Butyl-1H-pyrazol-3-yl)isoxazol-5-amine

Uniqueness

3-(1-Ethyl-1H-pyrazol-3-yl)isoxazol-5-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl group at the pyrazole ring can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

3-(1-ethylpyrazol-3-yl)-1,2-oxazol-5-amine

InChI

InChI=1S/C8H10N4O/c1-2-12-4-3-6(10-12)7-5-8(9)13-11-7/h3-5H,2,9H2,1H3

InChI Key

OKWSIAXBMVAMSG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)C2=NOC(=C2)N

Origin of Product

United States

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